3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine
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Overview
Description
3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine is a synthetic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This specific compound features a bromophenyl group and a pyrazolo[4,3-a]phenazine core, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine typically involves the condensation of 1,2-diaminobenzene with appropriate brominated aromatic aldehydes under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the phenazine core. Additionally, oxidative cyclization methods using oxidizing agents like iodine or potassium permanganate can be employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to cell death . In cancer cells, the compound may interfere with cellular redox states and signaling pathways, promoting apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial activity.
Uniqueness
3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine is unique due to its specific bromophenyl substitution, which enhances its chemical reactivity and biological activity compared to other phenazine derivatives . This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-bromophenyl)-5,5-dimethyl-4H-pyrazolo[4,3-a]phenazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4/c1-21(2)11-18-15(12-23-26(18)14-9-7-13(22)8-10-14)19-20(21)25-17-6-4-3-5-16(17)24-19/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUKZTHRWKJJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5N=C41)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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